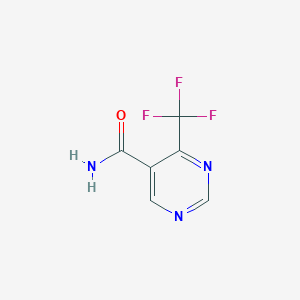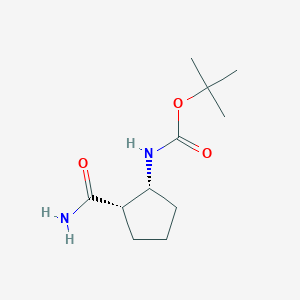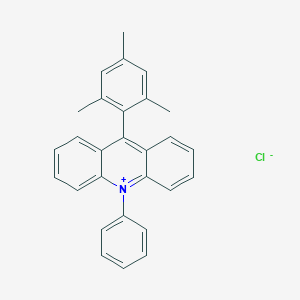
9-Mesityl-10-phenylacridin-10-ium chloride
説明
9-Mesityl-10-phenylacridin-10-ium chloride is a useful research compound. Its molecular formula is C28H24ClN and its molecular weight is 409.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photocatalysis and Organic Transformations:
- It photocatalyzes dithioacetalization or thioetherification of benzyl alcohols using aerial dioxygen as a terminal oxidant, with single electron transfer as the mechanism, indicating its use in organic synthesis and modifications (Pramanik et al., 2020).
- It also catalyzes the photocatalytic oxygenation of anthracenes and olefins to produce dioxygen-containing products like anthraquinone and dioxetane, which are important in chemical manufacturing and possibly fuel applications (Kotani, Ohkubo & Fukuzumi, 2004).
- The compound is an efficient catalyst for singlet oxygen formation and electron-transfer reactions under visible-light irradiation, essential in photooxygenation processes (Griesbeck & Cho, 2007).
Photochemical Studies and Light Energy Conversion:
- Studies have shown its role in the photoreduction of certain acridinium cations in alcohol, leading to new cations with unique photoreduction mechanisms, indicating its role in studying and possibly developing new photochemical pathways (Zhou, Kano & Hashimoto, 1988).
- TiO2 films based on a derivative of this compound show potential in light energy conversion with significant efficiency, indicating its use in solar energy and photocatalytic applications (Hasobe et al., 2005).
Mechanistic Insights and Stability Studies:
- It has shown a unique photoreduction mechanism and is part of studies investigating the stability of such compounds under light, which is crucial for understanding and improving photostable materials (Benniston et al., 2009).
- The electron-transfer state of this cation in certain conditions has an extremely long lifetime and can oxidize and reduce neighboring substances, which is vital for applications in sensing and catalysis (Fukuzumi, Itoh, Suenobu & Ohkubo, 2014).
Biological and Chemical Sensing:
- It's used in detecting nucleotide radical cations and DNA cleavage, indicating its potential in biochemistry and molecular biology for understanding and manipulating genetic material (Ohkubo, Yukimoto & Fukuzumi, 2006).
- As an oxidase mimic, it's involved in colorimetric detection of biothiols and performs visual molecular logic operations, showcasing its potential in bioanalytical applications and diagnostics (Du et al., 2018).
特性
IUPAC Name |
10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N.ClH/c1-19-17-20(2)27(21(3)18-19)28-23-13-7-9-15-25(23)29(22-11-5-4-6-12-22)26-16-10-8-14-24(26)28;/h4-18H,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPCNMTVPWXTMM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C5=CC=CC=C5)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


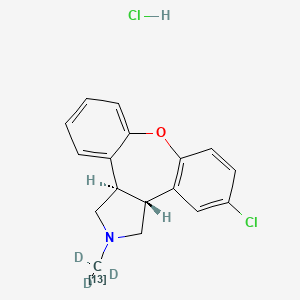
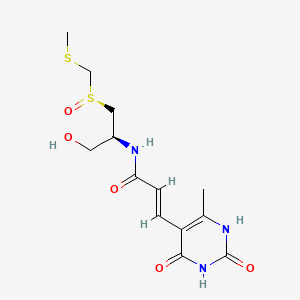

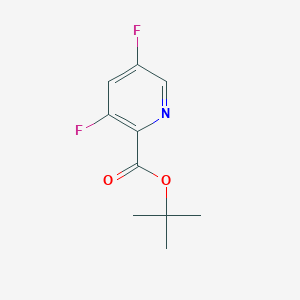

![Tetrahydro-2H-pyran-4-yl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8136257.png)
![8-(4-Isopropylpyridin-2-yl)-2-methylbenzofuro[2,3-b]pyridine](/img/structure/B8136260.png)

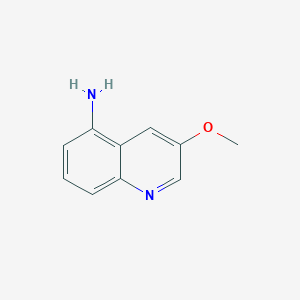
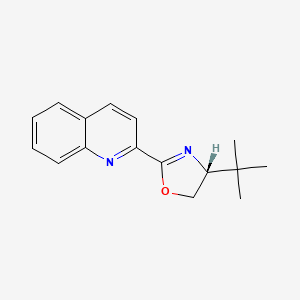
![(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride](/img/structure/B8136306.png)
![Methyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8136319.png)
